Trixylenyl phosphate

Catalog No.
S3712696
CAS No.
3862-12-2
M.F
C24H27O4P
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trixylenyl phosphate

CAS Number

3862-12-2

Product Name

Trixylenyl phosphate

IUPAC Name

tris(2,4-dimethylphenyl) phosphate

Molecular Formula

C24H27O4P

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C24H27O4P/c1-16-7-10-22(19(4)13-16)26-29(25,27-23-11-8-17(2)14-20(23)5)28-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3

InChI Key

KOWVWXQNQNCRRS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C

Solubility

Insoluble (NTP, 1992)
log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/
Sol in benzene, hexane, and chloroform.

Canonical SMILES

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C
  • TXP is a manufactured compound, not found naturally.
  • It's produced by reacting xylenol (a derivative of xylene) with phosphoric acid [].
  • Scientific research interest in TXP stems from its potential applications in various industries, but safety concerns are a major consideration [].

Molecular Structure Analysis

  • TXP has a central phosphate group (PO4) bonded to three xylenol groups (C6H4(CH3)2OH). The specific attachment points of the xylenol groups can vary, resulting in different isomers of TXP [].
  • The presence of aromatic rings (benzene rings with attached methyl groups) and phosphate groups are key features of its structure [].

Chemical Reactions Analysis

  • Synthesis: There is limited publicly available information on the specific synthesis process for TXP. However, the general reaction pathway for organophosphate esters involves the reaction of an alcohol (xylenol) with phosphoric acid.
  • Decomposition: TXP can degrade through hydrolysis (reaction with water), releasing xylenol and phosphoric acid [].

Physical And Chemical Properties Analysis

  • Data on specific physical and chemical properties of TXP, such as melting point, boiling point, and solubility, is limited and may vary depending on the isomeric composition [].
  • TXP is considered toxic by ingestion and skin absorption [].
  • Research suggests it may be harmful to the environment due to its persistence and potential for groundwater contamination [].
  • More research is needed to fully understand the extent of its hazards.

Trixylenyl phosphate exhibits significant biological activity, particularly as a neurotoxin. Short-term exposure can lead to organophosphate-induced delayed neuropathy, and it is also recognized as a reproductive toxin. The compound's toxicity profile raises concerns regarding its environmental impact and potential health risks associated with exposure .

The synthesis of trixylenyl phosphate typically involves the following steps:

  • Esterification: A mixture of xylenols is reacted with phosphoryl chloride in the presence of a catalyst, such as a calcium and magnesium composite catalyst. The reaction is conducted under controlled temperature conditions to ensure complete esterification.
  • Distillation: After the esterification process, the crude product undergoes negative pressure distillation to isolate the desired trixylenyl phosphate product .

The detailed reaction conditions include heating the mixture gradually and maintaining specific temperatures to achieve optimal yields.

Toxicity ProfileTrixylenyl phosphateC24H27O4PC_{24}H_{27}O_{4}PFlame retardant, hydraulic fluidHigh toxicityTris(dimethylphenyl) phosphateC21H27O4PC_{21}H_{27}O_{4}PPlasticizerModerate toxicityCresyl diphenyl phosphateC18H21O4PC_{18}H_{21}O_{4}PFlame retardantHigh toxicityTris(2-ethylhexyl) phosphateC24H51O4PC_{24}H_{51}O_{4}PPlasticizerLower toxicity

Trixylenyl phosphate is unique due to its specific mixture of xylenol isomers and its historical applications as both a flame retardant and hydraulic fluid, which are not shared by all similar compounds .

Studies on trixylenyl phosphate interactions reveal that it can significantly affect biological systems due to its neurotoxic properties. It has been linked to adverse effects on neurological function and reproductive health in laboratory settings. Additionally, its persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts .

Several compounds share structural similarities with trixylenyl phosphate, including:

  • Tris(dimethylphenyl) phosphate: Similar in structure but differs in functional groups and toxicity profiles.
  • Cresyl diphenyl phosphate: Another organophosphate used for similar applications but has distinct chemical properties.
  • Tris(2-ethylhexyl) phosphate: Commonly used as a plasticizer but exhibits different reactivity and toxicity levels.

Comparison Table

CompoundChemical Formula

Physical Description

Toxic by ingestion and skin absorption when pure. Produces phosphorus oxide gases during combustion. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates soil to contaminate groundwater and nearby waterways.

Color/Form

Glassy

XLogP3

7.2

Hydrogen Bond Acceptor Count

4

Exact Mass

410.16469634 g/mol

Monoisotopic Mass

410.16469634 g/mol

Boiling Point

469 to 509 °F at 10 mm Hg (NTP, 1992)

Flash Point

450 °F (NTP, 1992)

Heavy Atom Count

29

Density

1.130 to 1.155 (USCG, 1999)
1.142 at 38 °C/4 °C
Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/

Melting Point

-4 °F (USCG, 1999)

UNII

7M08K25Q1J
5TL8H5QK8V

Impurities

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/

Wikipedia

Tris(2,4-xylenyl)phosphate

Methods of Manufacturing

Xylenol, mixed + phosphorus oxychloride (dehydrochlorination) /Trixylyl phosphate/

General Manufacturing Information

Phenol, 2,4-dimethyl-, 1,1',1''-phosphate: INACTIVE
THE SEPARATION OF PHENOLS, CRESOLS, AND XYLENOLS IS STUDIED USING TRI(2,4-XYLENYL)PHOSPHATE AS LIQ PHASES COATED ON STAINLESS STEEL OPEN TUBULAR COLUMNS AT TEMP BETWEEN 100 AND 130 °C.
TRI (2,4-XYLENYL) PHOSPHATE IS EFFECTIVE AS SYNERGIST OF MALATHION AGAINST RESISTANT HOUSEFLIES AND MOSQUITOES.

Analytic Laboratory Methods

Determination of phosphate esters in environmental samples or technical products is best accomplished using gas chromatography (GLC) with phosphorus-specific detectors. However, the related isomers in such products as TCP and TXP are difficult to separate even with capillary columns. Thus, for determination of specific components such as TOCP, analysis of phenolic moieties by GLC following alkaline hydrolysis of the phosphate esters is a useful technique. /Phosphate esters/

Dates

Last modified: 08-20-2023

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